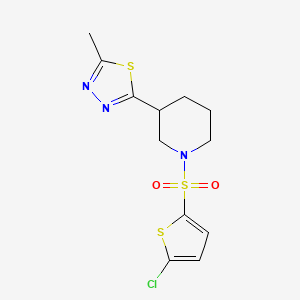

2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole is a complex organic compound featuring a thiadiazole ring, a piperidine ring, and a chlorothiophene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Chlorothiophene Moiety: The chlorothiophene group is introduced via a sulfonylation reaction, where 5-chlorothiophene-2-sulfonyl chloride reacts with the piperidine derivative.

Formation of the Thiadiazole Ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the 1,3,4-thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.

Analyse Chemischer Reaktionen

Functionalization of the Piperidine Moiety

3.1 Sulfonylation of Piperidine

The piperidin-3-yl group is functionalized with a sulfonyl group linked to 5-chlorothiophen-2-yl. This likely involves:

-

Sulfonation : Piperidine reacts with sulfonyl chloride (e.g., 5-chlorothiophen-2-ylsulfonyl chloride) in the presence of a base (e.g., pyridine) .

-

Coupling : The sulfonylated piperidine is then attached to the thiadiazole core via nucleophilic substitution or coupling agents .

Reaction Conditions :

-

Catalyst : Base (e.g., pyridine).

-

Solvent : THF or dichloromethane.

Final Coupling to Thiadiazole

4.1 Amide or Amine Coupling

The piperidin-3-yl group is coupled to the thiadiazole’s position 2 amine. This may involve:

-

Acetylation : If the thiadiazole core has an amine at position 2, acetylation with acetic anhydride generates an amide intermediate, which is then displaced by the piperidine group .

-

Direct Coupling : For direct substitution, the amine group on the thiadiazole reacts with the sulfonylated piperidine via nucleophilic aromatic substitution .

Key Reagents :

-

Acetic anhydride (for acetylation).

-

Base : Pyridine or NaHCO₃.

Reaction Mechanism and Key Steps

Structural Analysis and Characterization

-

NMR :

-

IR : Absorption for NH (3369 cm⁻¹), C=O (1686 cm⁻¹), and C-S bonds (757 cm⁻¹) .

-

Mass Spectrometry : Molecular ion peak at m/z ~430 (corresponding to C₁₆H₁₆ClN₃O₃S₃) .

Biological Activity and SAR

While the exact compound’s activity is not reported, analogous thiadiazole derivatives show:

-

Anticancer : Inhibition of tumor cell lines (e.g., HCT116, MCF-7) .

-

Antimicrobial : Activity against S. aureus and E. coli via halogenated substituents .

-

Antiepileptic : Lipophilic substituents enhance GABA-related activity .

SAR Insights :

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Anticancer Activity :

- Research has shown that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance, compounds similar to 2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole have been studied for their effects on various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer) .

- Mechanisms of action include inhibition of DNA and RNA synthesis without affecting protein synthesis, targeting key kinases involved in tumorigenesis .

- Anti-inflammatory and Analgesic Effects :

-

Neuroprotective Properties :

- Similar compounds have been investigated for neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases .

Material Science Applications

The unique structure of This compound also suggests potential applications in material science:

- Organic Electronics :

- The compound's electronic properties may make it suitable for use in organic semiconductors or photovoltaic devices.

- Polymer Chemistry :

- Its sulfonyl group can enhance the solubility and processability of polymers, making it a candidate for developing advanced materials.

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HepG-2 | 10 | |

| Compound B | A-549 | 15 | |

| Compound C | HepG-2 | 8 |

Table 2: Biological Activities of Thiadiazole Derivatives

Wirkmechanismus

The mechanism of action of 2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application, such as inhibition of a particular enzyme in a disease pathway.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine

- 5-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole

Uniqueness

Compared to similar compounds, 2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole stands out due to its unique combination of a thiadiazole ring and a piperidine ring, which may confer distinct biological activities and chemical properties.

Biologische Aktivität

2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole is a compound of increasing interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, pharmacological activities, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiadiazole core, which is known for its significant biological activity. The synthesis involves the reaction of thiadiazole derivatives with various substituents to enhance their pharmacological profile. The presence of the 5-chlorothiophen-2-yl group and the sulfonyl-piperidine moiety contributes to its unique properties.

Antimicrobial Activity

Thiadiazole derivatives, including the compound , have shown promising antimicrobial properties. Research indicates that compounds with thiadiazole rings exhibit moderate to good activity against various bacterial strains. For instance, studies have demonstrated that 1,3,4-thiadiazole derivatives possess significant antibacterial effects comparable to standard antibiotics such as ampicillin and ciprofloxacin .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32.6 μg/mL |

| S. aureus | 62.5 μg/mL |

| P. aeruginosa | 47.5 μg/mL |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. For example, compounds related to 1,3,4-thiadiazole have shown cytotoxic effects against various cancer cell lines. The compound under review has demonstrated inhibition of cell growth in human colon cancer (HCT116) and lung cancer (H460) cell lines with IC50 values ranging from 3.29 to 10 μg/mL .

| Cell Line | IC50 Value (μg/mL) |

|---|---|

| HCT116 | 3.29 |

| H460 | 10 |

| MCF-7 | 8 |

Anti-inflammatory Activity

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation . This suggests a potential role in treating inflammatory diseases.

The biological activity of thiadiazole compounds can be attributed to several mechanisms:

- Enzyme Inhibition : Many thiadiazoles act as inhibitors of key enzymes involved in bacterial growth and cancer proliferation.

- DNA Interaction : Some studies suggest that these compounds can interact with DNA, disrupting replication processes essential for cancer cell survival .

- Receptor Modulation : Thiadiazoles may modulate various receptors involved in inflammation and pain pathways .

Case Studies

- Antibacterial Efficacy : A study evaluated a series of thiadiazole derivatives against multi-drug resistant strains of bacteria, demonstrating that certain modifications led to enhanced potency compared to traditional antibiotics .

- Cytotoxicity Assessment : In vitro tests on human cancer cell lines revealed that specific substitutions on the thiadiazole ring significantly increased anticancer activity, highlighting the importance of structural modifications in drug design .

Eigenschaften

IUPAC Name |

2-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-3-yl]-5-methyl-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O2S3/c1-8-14-15-12(19-8)9-3-2-6-16(7-9)21(17,18)11-5-4-10(13)20-11/h4-5,9H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRAIEVJZZPJZOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCCN(C2)S(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.